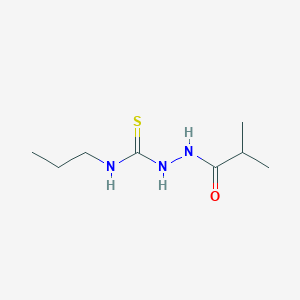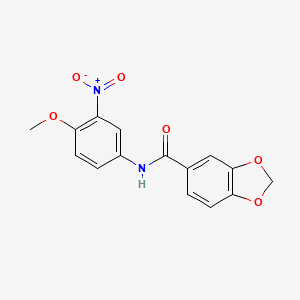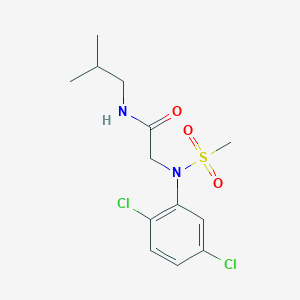![molecular formula C22H23N5O3 B4759608 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4759608.png)
1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
描述
Synthesis Analysis
The synthesis of complex molecules such as 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed in the papers reviewed, general strategies in synthesizing similar compounds involve nucleophilic addition reactions, acylation, and the formation of amide bonds. For instance, synthesis processes might start with the formation of piperidine derivatives followed by sequential reactions including acylation and carbonylation to introduce the necessary functional groups (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is characterized by a combination of several functional groups attached to a piperidine ring. X-ray crystallography and density functional theory (DFT) calculations are common methods used to determine and analyze the molecular structure, revealing aspects such as bond lengths, angles, and the overall geometry of the molecule. Studies on similar molecules have highlighted the role of hydrogen bonds in stabilizing the molecular structure and influencing the conformational flexibility of the molecule (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is influenced by its functional groups. The amide linkage and the piperidine moiety may participate in various chemical reactions, including nucleophilic substitution and addition reactions. The presence of the phthalazinyl group can also contribute to the molecule's electronic properties, potentially making it a candidate for reactions involving electrophilic aromatic substitution.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. Compounds with similar structures have been shown to possess considerable conformational flexibility, which can affect their solubility and crystallization behavior. The role of intramolecular and intermolecular hydrogen bonding is particularly important in dictating the physical properties, including the solubility in various solvents and the tendency to form specific crystal lattices (Kuleshova & Khrustalev, 2000).
安全和危害
作用机制
Target of Action
The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its role in DNA repair. This leads to an accumulation of DNA damage in the cells, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP leads to the disruption of the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA that could otherwise lead to mutations and genomic instability. The disruption of this pathway leads to an accumulation of DNA damage, which can trigger cell death.
Result of Action
The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer, as cancer cells often have defects in DNA repair pathways that make them more susceptible to the effects of PARP inhibitors.
属性
IUPAC Name |
1-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c28-20(12-19-17-5-1-2-6-18(17)22(30)26-25-19)27-10-7-16(8-11-27)21(29)24-14-15-4-3-9-23-13-15/h1-6,9,13,16H,7-8,10-12,14H2,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHOLBKHGAEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C(=O)CC3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4759531.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4759549.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)

![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4759569.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759601.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4759607.png)

